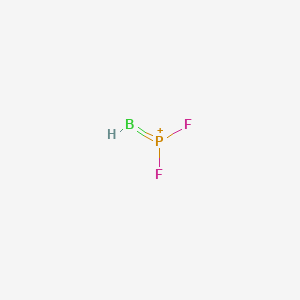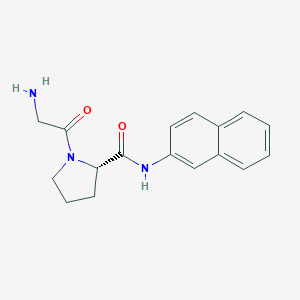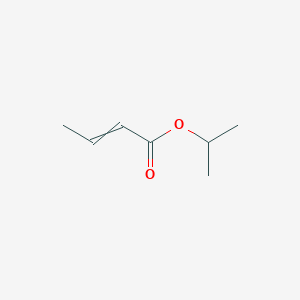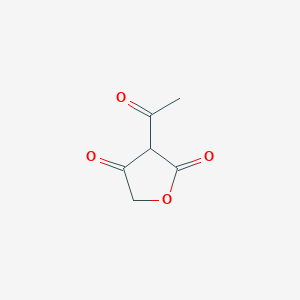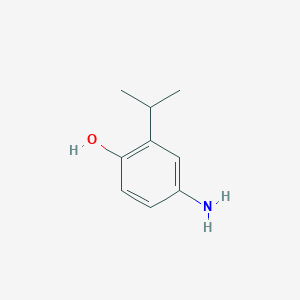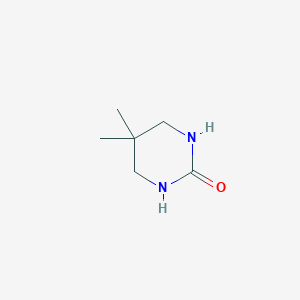![molecular formula C22H18 B102704 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene CAS No. 16726-72-0](/img/structure/B102704.png)
1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene, also known as trans-stilbene, is a naturally occurring compound found in grapes, blueberries, and peanuts. It is a type of stilbenoid, which is a class of organic compounds that have a stilbene backbone. Trans-stilbene has been the subject of scientific research due to its potential health benefits and its use in various fields, including medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell growth and survival. It has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer cell growth. It has also been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and survival.
Biochemische Und Physiologische Effekte
Trans-stilbene has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. It has also been shown to improve insulin sensitivity and glucose metabolism, which may be beneficial for the prevention and treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Trans-stilbene has several advantages for lab experiments. It is a relatively stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene has some limitations for lab experiments. It is poorly soluble in water, which can make it difficult to use in certain assays. It is also susceptible to degradation and oxidation, which can affect its activity.
Zukünftige Richtungen
There are several future directions for research on 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene. One area of research is the development of more efficient and selective synthesis methods for 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene and its derivatives. Another area of research is the investigation of the potential health benefits of 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene in humans. Clinical trials are needed to determine the safety and efficacy of 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene for the prevention and treatment of various diseases. Additionally, research is needed to identify the optimal dosages and delivery methods for 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene.
Synthesemethoden
Trans-stilbene can be synthesized through several methods, including the Wittig reaction, the Heck reaction, and the Suzuki-Miyaura coupling. The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The Heck reaction and the Suzuki-Miyaura coupling are palladium-catalyzed reactions that involve the coupling of an aryl halide with an alkene or an arylboronic acid.
Wissenschaftliche Forschungsanwendungen
Trans-stilbene has been the subject of scientific research due to its potential health benefits. Studies have shown that 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene has anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested as a potential treatment for various types of cancer, including breast cancer, prostate cancer, and colon cancer.
Eigenschaften
CAS-Nummer |
16726-72-0 |
|---|---|
Produktname |
1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene |
Molekularformel |
C22H18 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C22H18/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-18H/b13-11-,14-12+ |
InChI-Schlüssel |
IJAAWBHHXIWAHM-HEEUSZRZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)/C=C\C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3 |
Andere CAS-Nummern |
1608-40-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



